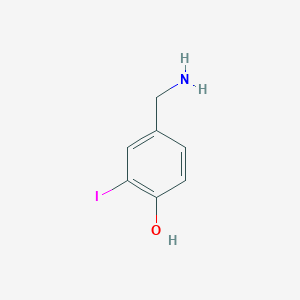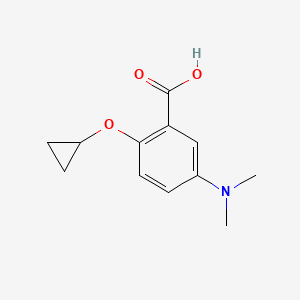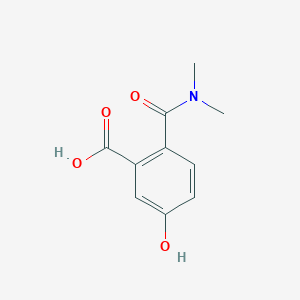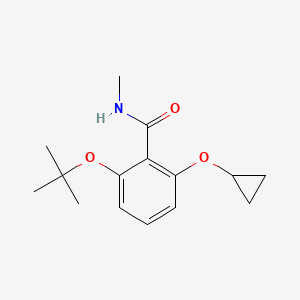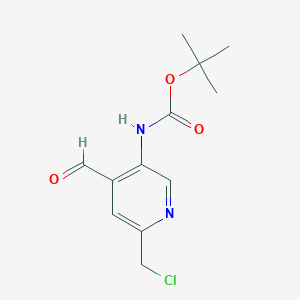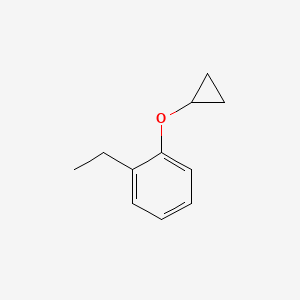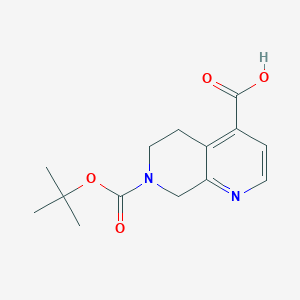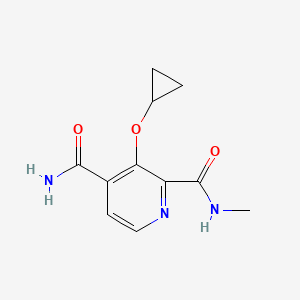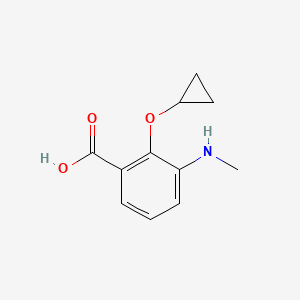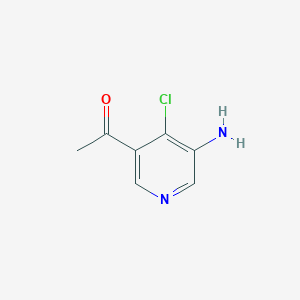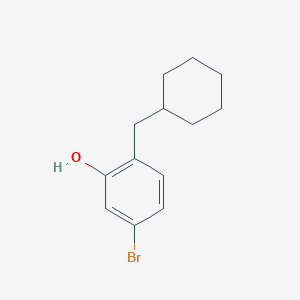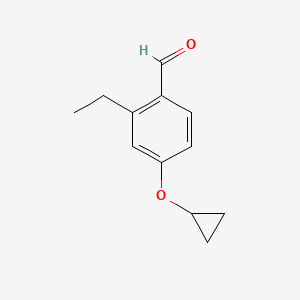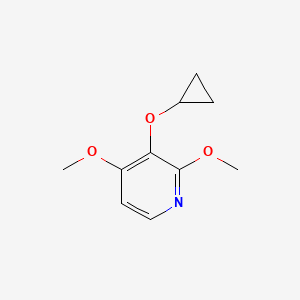
3-Cyclopropoxy-2,4-dimethoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2,4-dimethoxypyridine is an organic compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol . This compound is characterized by a pyridine ring substituted with cyclopropoxy and dimethoxy groups. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-2,4-dimethoxypyridine typically involves the reaction of 2,4-dimethoxypyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2,4-dimethoxypyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyridine derivatives.
Applications De Recherche Scientifique
3-Cyclopropoxy-2,4-dimethoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor in various biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2,4-dimethoxypyridine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of certain enzymes, such as 5-lipoxygenase, which plays a role in inflammatory pathways. By inhibiting these enzymes, the compound can modulate various biological processes, including inflammation and cell signaling .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2,4-dimethoxypyridine can be compared with other similar compounds, such as:
3,5-Substituted-2,4-dimethoxypyridines: These compounds also exhibit inhibitory activity against enzymes like 5-lipoxygenase but may differ in their potency and selectivity.
Cyclopropyl-substituted pyridines: These compounds share the cyclopropyl group but may have different substituents on the pyridine ring, leading to variations in their chemical and biological properties
Propriétés
Formule moléculaire |
C10H13NO3 |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2,4-dimethoxypyridine |
InChI |
InChI=1S/C10H13NO3/c1-12-8-5-6-11-10(13-2)9(8)14-7-3-4-7/h5-7H,3-4H2,1-2H3 |
Clé InChI |
QADAOYROCAJZKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC=C1)OC)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


